molecular formula C12H17N3O2 B3150967 3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol CAS No. 700355-08-4

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol

Cat. No.: B3150967
CAS No.: 700355-08-4
M. Wt: 235.28 g/mol
InChI Key: VCQBLGIRMRHFLB-UHFFFAOYSA-N
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Description

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol (IUPAC name) is a benzimidazole derivative with a molecular formula of C₁₂H₁₈N₃O₂ and a molecular weight of 308.204 g/mol in its dihydrochloride form. The compound features a benzimidazole core substituted with a 5-amino group, a 2-hydroxyethyl side chain at the N1 position, and a propan-1-ol group at the C2 position. Its structural complexity allows for diverse noncovalent interactions, including hydrogen bonding via hydroxyl and amino groups, which influence solubility, stability, and biological activity .

Properties

IUPAC Name

3-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-9-3-4-11-10(8-9)14-12(2-1-6-16)15(11)5-7-17/h3-4,8,16-17H,1-2,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBLGIRMRHFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(N2CCO)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the benzoimidazole core, followed by functionalization to introduce the amino and hydroxyethyl groups. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzoimidazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield benzoimidazole carboxylic acids, while reduction of the amino group can produce various substituted amines.

Scientific Research Applications

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol involves its interaction with specific molecular targets and pathways. The benzoimidazole core can bind to enzymes or receptors, modulating their activity. The amino and hydroxyethyl groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzimidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Properties
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol (Target) C₁₂H₁₈N₃O₂ 308.204 (dihydrochloride) - 5-Amino
- N1: 2-hydroxyethyl
- C2: Propan-1-ol
-NH₂, -OH, benzimidazole High solubility in polar solvents due to hydroxyl/amine groups; potential bioactivity
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 3, [2]) C₂₂H₂₇N₃O₃ 381.47 - N1: Methyl
- C5: Benzyl(2-hydroxyethyl)amino
- C2: Butanoic acid
-COOH, -OH, benzimidazole Acidic (carboxylic acid) enhances water solubility; modified binding affinity
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (Compound 1, [3]) C₂₄H₂₃N₃O₂ 385.46 - N1: 3-Benzyl
- C2: Imino group
- Side chain: p-Tolyloxy-propan-2-ol
Imine (-NH), ether (-O-), benzimidazole Lipophilic (p-tolyloxy) reduces solubility; imine group may confer redox activity

Structural and Functional Analysis

  • Core Modifications: The target compound lacks alkyl/aryl groups on the benzimidazole core (unlike Compound 3’s methyl and Compound 1’s benzyl), reducing steric hindrance and enhancing interaction with polar targets . Substituent Effects: The 5-amino group in the target compound acts as a hydrogen-bond donor, while Compound 3’s carboxylic acid (-COOH) introduces acidity (pKa ~4-5), altering pharmacokinetic profiles .
  • Side Chain Variations :

    • The propan-1-ol chain in the target compound provides two hydroxyl groups for hydrogen bonding, whereas Compound 1’s p-tolyloxy-propan-2-ol introduces aromaticity and lipophilicity, favoring membrane permeability .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • The target compound’s dihydrochloride form enhances aqueous solubility (>50 mg/mL) compared to neutral analogs like Compound 1, which requires organic solvents for dissolution .
  • Compound 3’s carboxylic acid group improves solubility in basic conditions but may form less stable salts under acidic physiological conditions .

Noncovalent Interactions

  • Hydrogen Bonding: The target compound forms extensive hydrogen bonds (O-H···N, N-H···O) due to hydroxyl and amino groups, as modeled by electron density analysis tools (e.g., Multiwfn ). Compound 1’s imine group participates in weaker N-H···π interactions .

Computational and Experimental Insights

Biological Activity

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol is a complex organic compound with the molecular formula C₁₂H₁₇N₃O₂ and a molecular weight of approximately 235.28 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure, which includes an amino group, a hydroxyethyl group, and a benzoimidazole core, contributes to its reactivity and interaction with biological systems.

The presence of polar functional groups in this compound enhances its solubility in polar solvents, which is crucial for its biological activity. The compound's structure allows it to participate in diverse chemical reactions, making it a valuable candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens:

PathogenActivityReference
Staphylococcus aureus Effective
Escherichia coli Effective
Pseudomonas aeruginosa Effective
Candida albicans Effective
Aspergillus niger Effective

The compound's effectiveness against both gram-positive and gram-negative bacteria suggests potential applications in pharmaceuticals as an antimicrobial agent.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. The benzoimidazole core is known to interact with enzymes or receptors involved in cancer pathways, potentially modulating their activity. Further research is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The benzoimidazole ring may bind to enzymes or receptors, influencing their function. The amino and hydroxyethyl groups enhance the compound's solubility and bioavailability, facilitating its interaction with cellular targets.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Activity : A comparative study demonstrated that benzimidazole derivatives exhibited varying degrees of antimicrobial activity, with some compounds showing MIC values as low as 0.0039 mg/mL against S. aureus and E. coli .
  • Anticancer Research : Investigations into structurally related compounds indicated potential interactions with cancer-related pathways, suggesting that modifications to the benzoimidazole core could enhance therapeutic efficacy .

Q & A

What are the established synthetic methodologies for synthesizing 3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol, and what key reaction parameters influence yield?

Answer: The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and aldehydes or ketones. A typical procedure involves refluxing 2-acetylbenzimidazole derivatives with aldehydes in ethanol/water under alkaline conditions (e.g., 10% NaOH), followed by crystallization . Critical parameters include stoichiometric ratios (1:1 molar ratio of benzimidazole to aldehyde), reaction duration (6–12 hours), and pH control. Hydroxyl-containing derivatives may require protecting group strategies to prevent side reactions during condensation .

How can researchers resolve conflicting data between NMR spectroscopic analysis and X-ray crystallography for benzimidazole derivatives?

Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) in solution versus static crystal structures. To address this:

  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Compare experimental NMR shifts with DFT-calculated values for different tautomers.
  • Analyze crystallographic data for hydrogen-bonding patterns that stabilize specific conformations . Intramolecular C–H⋯π interactions in crystal structures can explain rigid conformations not evident in solution-phase NMR .

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer: Sequential purification methods are essential:

  • Initial crude separation via silica gel chromatography using ethyl acetate/ethanol/triethylamine (10:1:0.1 v/v/v) .
  • Recrystallization from aqueous ethanol (1:1 v/v) to remove hydrophobic impurities .
  • Final polishing using preparative HPLC with a C18 column and water/acetonitrile gradient .

How should researchers design experiments to evaluate the biological activity of this compound?

Answer: Given the benzimidazole core’s antitumor properties , design assays targeting:

  • Kinase inhibition : ATP-binding competition assays with TR-FRET technology.
  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Molecular docking : Align hydroxyl/amino groups with catalytic residues using tools like Autodock Vina .

What strategies mitigate oxidation risks during storage of amino- and hydroxyl-functionalized benzimidazoles?

Answer: To prevent degradation:

  • Store under inert atmosphere (N₂ or Ar) at -20°C in amber vials .
  • Add stabilizing agents like 0.1% BHT to ethanol stock solutions.
  • Conduct periodic purity checks via TLC and HPLC .

How can reaction stereochemistry be controlled during synthesis of chiral derivatives?

Answer: Enantioselective synthesis requires:

  • Chiral auxiliaries : Use L-phenylalaninol-derived starting materials .
  • Catalytic asymmetric methods : Employ Cu(I)/bisoxazoline complexes for >90% ee .
  • Resolution techniques : Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid .

What analytical approaches differentiate regioisomers formed during benzimidazole synthesis?

Answer: Key strategies include:

  • 2D NMR (NOESY/ROESY) : Identify spatial proximity between substituents .
  • High-resolution mass spectrometry : Distinguish isomers with identical nominal masses.
  • IR spectroscopy : Compare carbonyl stretching frequencies .

How do solvent polarity and proticity affect the tautomeric equilibrium in solution?

Answer:

  • Polar aprotic solvents (DMSO-d₆) : Stabilize charged tautomers via solvation.
  • Protic solvents (CD₃OD) : Promote neutral forms through hydrogen bonding.
  • Quantify via NMR titrations in D₂O/CD₃OD mixtures and DFT calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Reactant of Route 2
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol

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